2-Hydroxy-4-phenylnicotinic acid
Overview
Description
2-Hydroxy-4-phenylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by a hydroxyl group at the second position and a phenyl group at the fourth position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-phenylnicotinic acid typically involves the reaction of 2-hydroxy-4-phenylnicotinonitrile with a suitable hydrolyzing agent. One common method is the hydrolysis of the nitrile group using acidic or basic conditions to yield the corresponding carboxylic acid. The reaction conditions often include the use of hydrochloric acid or sodium hydroxide under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-phenylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under Friedel-Crafts conditions.
Major Products:
Oxidation: Formation of 2-oxo-4-phenylnicotinic acid.
Reduction: Formation of 2-hydroxy-4-phenylmethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Hydroxy-4-phenylnicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and as an antioxidant.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-phenylnicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in oxidative stress and inflammation, such as cyclooxygenases and lipoxygenases.
Comparison with Similar Compounds
2-Hydroxy-4-methylnicotinic acid: Similar structure but with a methyl group instead of a phenyl group.
4-Hydroxy-2-phenylnicotinic acid: Similar structure but with the hydroxyl and phenyl groups swapped.
2-Hydroxy-4-chloronicotinic acid: Similar structure but with a chlorine atom instead of a phenyl group.
Uniqueness: 2-Hydroxy-4-phenylnicotinic acid is unique due to the presence of both a hydroxyl group and a phenyl group on the nicotinic acid ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications that are not observed in its analogs .
Properties
IUPAC Name |
2-oxo-4-phenyl-1H-pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-10(12(15)16)9(6-7-13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZBOPAPJFLJBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219458 | |
Record name | 1,2-Dihydro-2-oxo-4-phenyl-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133609-29-7 | |
Record name | 1,2-Dihydro-2-oxo-4-phenyl-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133609-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-2-oxo-4-phenyl-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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